![molecular formula C18H21N3O2S B2889830 1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione CAS No. 1396888-77-9](/img/structure/B2889830.png)
1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione
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Overview
Description
1-(4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-4-phenylbutane-1,4-dione, also known as MTDP, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTDP belongs to the class of compounds known as thiadiazole derivatives, which have been shown to possess a wide range of biological activities.
Scientific Research Applications
Anticancer Agents
Thiadiazole derivatives, such as the one , have been studied for their potential as anticancer agents . The thiadiazole ring is a versatile scaffold widely studied in medicinal chemistry. Its mesoionic character allows thiadiazole-containing compounds to cross cellular membranes and interact strongly with biological targets . Consequently, these compounds exert a broad spectrum of biological activities .
Anti-leukemic Activity
Specific compounds, such as EATDA and 2-amino-1,3,4-thiadiazol (ATDA), have displayed anti-cancer properties in mice surviving systemic leukemia L1210 . These compounds not only inhibited tumor growth but also prolonged survival time of the animals .
Energetic Materials
Compounds based on thiadiazole derivatives have been synthesized and characterized for their potential as insensitive energetic materials . These compounds have moderate thermal stabilities and are insensitive towards impact and friction .
Antibacterial Agents
Thiadiazole derivatives have also been studied for their antibacterial properties . Their ability to cross cellular membranes makes them effective against a variety of bacterial strains .
Antifungal Agents
In addition to their antibacterial properties, thiadiazole derivatives have also been studied for their antifungal properties . They have shown effectiveness against a variety of fungal strains .
Antiparasitic Agents
Thiadiazole derivatives have been studied for their antiparasitic properties . They have shown effectiveness against a variety of parasitic organisms .
Mechanism of Action
Target of Action
It is known that compounds containing a thiadiazole ring, such as this one, have a broad spectrum of biological activities . They are able to cross cellular membranes and interact strongly with various biological targets .
Mode of Action
The thiadiazole ring’s mesoionic character allows it to cross cellular membranes and interact strongly with biological targets . This interaction can lead to various changes in the cell, depending on the specific target and the nature of the interaction.
Biochemical Pathways
Given the broad biological activity of thiadiazole derivatives , it is likely that multiple pathways could be affected.
Pharmacokinetics
The thiadiazole ring’s ability to cross cellular membranes suggests that it may have good bioavailability .
Result of Action
Given the broad biological activity of thiadiazole derivatives , it is likely that it could have various effects at the molecular and cellular levels.
properties
IUPAC Name |
1-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2S/c1-13-19-20-18(24-13)15-9-11-21(12-10-15)17(23)8-7-16(22)14-5-3-2-4-6-14/h2-6,15H,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPVUJLIQOJFAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)C2CCN(CC2)C(=O)CCC(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-4-phenylbutane-1,4-dione |
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